Benzo[b]thiophene, 5,5'-dithiodi-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]thiophene, 5,5'-dithiodi- is a heterocyclic organic compound that contains a benzene ring fused with a thiophene ring. It is also known as 5,5'-dithiobis(benzo[b]thiophene) and is a sulfur-containing compound. The compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism Of Action
The mechanism of action of Benzo[b]thiophene, 5,5'-dithiodi- is not fully understood. However, studies have suggested that the compound exerts its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. The compound may also inhibit the proliferation of cancer cells by interfering with their DNA synthesis.
Biochemical And Physiological Effects
Studies have shown that Benzo[b]thiophene, 5,5'-dithiodi- exhibits low toxicity and does not cause any significant adverse effects in vivo. However, further studies are needed to fully understand the biochemical and physiological effects of the compound.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Benzo[b]thiophene, 5,5'-dithiodi- in lab experiments is its low toxicity and high stability. The compound is relatively easy to synthesize and can be used as a starting material for the synthesis of other compounds.
One of the limitations of using Benzo[b]thiophene, 5,5'-dithiodi- in lab experiments is its low solubility in water. This can make it challenging to work with the compound in aqueous solutions. Additionally, the compound may not be suitable for certain applications due to its sulfur-containing nature.
Future Directions
There are several potential future directions for research on Benzo[b]thiophene, 5,5'-dithiodi-. One area of interest is the development of new anti-cancer drugs based on the compound. Further studies are needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent.
Another area of interest is the development of new materials based on Benzo[b]thiophene, 5,5'-dithiodi-. The compound exhibits excellent charge transport properties, making it a potential candidate for use in electronic devices such as solar cells and transistors.
Conclusion:
Benzo[b]thiophene, 5,5'-dithiodi- is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields. The compound exhibits potent anti-cancer properties and excellent charge transport properties, making it a potential candidate for the development of new drugs and materials. Further research is needed to fully understand the mechanism of action of the compound and its potential applications.
Synthesis Methods
The synthesis of Benzo[b]thiophene, 5,5'-dithiodi- can be achieved through various methods, including oxidative coupling, cyclization, and condensation reactions. One of the most commonly used methods is the oxidative coupling of thiophene derivatives with sulfur. This method involves the use of oxidizing agents such as hydrogen peroxide or iodine to promote the coupling reaction.
Scientific Research Applications
Benzo[b]thiophene, 5,5'-dithiodi- has been extensively studied for its potential applications in various fields. In medicinal chemistry, the compound has been investigated for its anti-cancer properties. Studies have shown that the compound exhibits potent cytotoxic effects against cancer cells, making it a potential candidate for the development of anti-cancer drugs.
In material science, Benzo[b]thiophene, 5,5'-dithiodi- has been studied for its potential applications as an organic semiconductor. The compound exhibits excellent charge transport properties, making it a potential candidate for use in electronic devices such as solar cells and transistors.
properties
CAS RN |
16587-54-5 |
---|---|
Product Name |
Benzo[b]thiophene, 5,5'-dithiodi- |
Molecular Formula |
C16H10S4 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
5-(1-benzothiophen-5-yldisulfanyl)-1-benzothiophene |
InChI |
InChI=1S/C16H10S4/c1-3-15-11(5-7-17-15)9-13(1)19-20-14-2-4-16-12(10-14)6-8-18-16/h1-10H |
InChI Key |
ZQVWDXMJJHIGSY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CS2)C=C1SSC3=CC4=C(C=C3)SC=C4 |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1SSC3=CC4=C(C=C3)SC=C4 |
synonyms |
5,5'-Dithiobis(benzo[b]thiophene) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.